molecular formula C18H16N4O3S B11423329 (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-nitrophenyl)methanone

(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-nitrophenyl)methanone

Cat. No.: B11423329
M. Wt: 368.4 g/mol
InChI Key: XDDHWBDCXLFHOR-UHFFFAOYSA-N
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Description

6-METHYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]naphthyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the methyl and nitrobenzoyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]naphthyridine core through cyclization of appropriate precursors.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid and sulfuric acid.

    Acylation: Attachment of the benzoyl group through Friedel-Crafts acylation using reagents like benzoyl chloride and aluminum chloride.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-METHYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Methyl-2-(4-nitrobenzoyl)pyridine

Uniqueness

6-METHYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is unique due to its thieno[2,3-b]naphthyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H16N4O3S/c1-21-7-6-14-11(9-21)8-13-15(19)17(26-18(13)20-14)16(23)10-2-4-12(5-3-10)22(24)25/h2-5,8H,6-7,9,19H2,1H3

InChI Key

XDDHWBDCXLFHOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

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